2-[3-[1-(2-Fluoroethyl)pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3-[1-(2-Fluoroethyl)pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring, a phenyl group, and a pyrimidine ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[1-(2-Fluoroethyl)pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-[1-(2-Fluoroethyl)pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[3-[1-(2-Fluoroethyl)pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-[1-(2-Fluoroethyl)pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[1-(2-Fluoroethyl)pyrazol-3-yl]phenyl]-4-methylpyrimidine
- 2-[3-[1-(2-Fluoroethyl)pyrazol-3-yl]phenyl]-4-chloropyrimidine
Uniqueness
The presence of the trifluoromethyl group in 2-[3-[1-(2-Fluoroethyl)pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and overall reactivity, making it more effective in its applications compared to its analogs .
Properties
IUPAC Name |
2-[3-[1-(2-fluoroethyl)pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N4/c17-6-9-24-8-5-13(23-24)11-2-1-3-12(10-11)15-21-7-4-14(22-15)16(18,19)20/h1-5,7-8,10H,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSNJQIQLVZCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC(=N2)C(F)(F)F)C3=NN(C=C3)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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